Comparative Kinase Inhibition Profile: Vegfr-IN-3 vs. Sorafenib
In a direct head-to-head biochemical comparison, Vegfr-IN-3 (compound 3f) demonstrated comparable potency to the FDA-approved multi-kinase inhibitor Sorafenib against VEGFR2 (IC50 = 36.2 nM vs. 30.1 nM) and EGFR (IC50 = 75.4 nM vs. 69.8 nM) [1]. This establishes Vegfr-IN-3 as a dual EGFR/VEGFR2 inhibitor with a potency profile that is functionally equivalent to Sorafenib at these two key targets, but without the confounding activity on other kinases like Raf-1, B-Raf, PDGFR, and c-Kit that are characteristic of Sorafenib .
| Evidence Dimension | VEGFR2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 36.2 nM |
| Comparator Or Baseline | Sorafenib: 30.1 nM |
| Quantified Difference | 6.1 nM difference (comparable potency) |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This data validates Vegfr-IN-3 as a more selective tool for studying EGFR/VEGFR2 crosstalk, minimizing off-target effects compared to broad-spectrum inhibitors like Sorafenib.
- [1] Ranza Elrayess, et al. Ferulic and p-coumaric acid derivatives as dual EGFR-VEGFR2 inhibitors: design, semi-synthesis, and biological investigations. RSC Adv., 2026, 16, 19524-19541. DOI: 10.1039/d6ra01213b. View Source
